

A Comprehensive Technical Guide to 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-[4-(Trifluoromethyl)phenyl]ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **1-[4-(trifluoromethyl)phenyl]ethanol**, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, synthesis methodologies, and physicochemical properties, tailored for professionals in research and drug development.

Chemical Identity and Properties

IUPAC Name: **1-[4-(trifluoromethyl)phenyl]ethanol**

CAS Number:

- Racemic Mixture: 1737-26-4
- (R)-enantiomer: 76155-79-8
- (S)-enantiomer: 99493-93-3[1]

The trifluoromethyl group at the para position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source
Molecular Formula	$C_9H_9F_3O$	N/A
Molecular Weight	190.16 g/mol	[1]
Appearance	Clear colorless to pale yellow liquid	N/A
Boiling Point	62-63 °C @ 0.5 mmHg	N/A
1H NMR ($CDCl_3$)	δ 1.49 (d, $J=6.4$ Hz, 3H), 2.0 (s, 1H), 4.9 (q, $J=6.5$ Hz, 1H), 7.4 (d, $J=8.0$ Hz, 2H), 7.6 (d, $J=8.1$ Hz, 2H)	[2]
^{13}C NMR ($CDCl_3$)	δ 25.2, 70.0, 125.4 (q, $J=3.8$ Hz), 125.9, 129.5 (q, $J=32.2$ Hz), 149.9	N/A
IR (thin film, cm^{-1})	3364, 2980, 1620, 1328, 1165, 1124, 1068, 1017, 843	[2]
Mass Spectrum (GC-MS)	m/z 190 (M+), 175, 147, 127, 109	[3]

Synthesis Methodologies

The synthesis of enantiomerically pure **1-[4-(trifluoromethyl)phenyl]ethanol** is of significant interest, primarily achieved through asymmetric reduction of the prochiral ketone, 4'-(trifluoromethyl)acetophenone. Both biocatalytic and chemical methods are employed.

Biocatalytic Asymmetric Reduction

A highly efficient and stereoselective method for producing (R)-**1-[4-(trifluoromethyl)phenyl]ethanol** utilizes a whole-cell biocatalyst. This approach offers high enantiomeric excess (ee) and operates under mild conditions.

Experimental Protocol: Whole-Cell Bioreduction

- Catalyst Preparation: Recombinant *E. coli* cells expressing a suitable carbonyl reductase are cultured and harvested.
- Reaction Setup: In a reaction vessel, the harvested cells (as whole cells) are suspended in a phosphate buffer (e.g., 100 mM, pH 7.0).
- Substrate Addition: 4'-(Trifluoromethyl)acetophenone is added to the cell suspension. A co-solvent such as isopropanol may be used to enhance substrate solubility.
- Co-factor Regeneration: A co-substrate, typically glucose or a secondary alcohol like isopropanol, is added to facilitate the in-situ regeneration of the NADPH or NADH co-factor required by the reductase.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.
- Monitoring and Work-up: The reaction progress is monitored by techniques such as GC or HPLC. Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- Purification: The extracted product is purified by column chromatography or distillation to yield the enantiomerically pure alcohol.

Table 2: Quantitative Data for Biocatalytic Reduction

Parameter	Value
Substrate	4'-(Trifluoromethyl)acetophenone
Biocatalyst	Recombinant <i>E. coli</i> expressing Carbonyl Reductase
Product	(R)-1-[4-(trifluoromethyl)phenyl]ethanol
Enantiomeric Excess (ee)	>99%
Yield	Up to 99%
Reaction Time	Typically 3-24 hours

Chemical Asymmetric Reduction

Chemical methods often involve the use of chiral reducing agents or catalysts to achieve enantioselectivity. A common approach is the asymmetric reduction of 4'-(trifluoromethyl)acetophenone using borane reagents with a chiral catalyst.

Experimental Protocol: Asymmetric Borane Reduction

- Catalyst Formation: A chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) is either prepared in situ or used as a pre-formed reagent.
- Reaction Setup: 4'-(Trifluoromethyl)acetophenone is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
- Catalyst Addition: A catalytic amount of the chiral oxazaborolidine is added to the solution.
- Reducing Agent Addition: A solution of a borane complex, such as borane-dimethyl sulfide (BMS), is added dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).
- Reaction and Quenching: The reaction is stirred until completion, as monitored by TLC or GC. The reaction is then carefully quenched by the slow addition of a protic solvent, such as methanol.
- Work-up and Purification: The solvent is removed under reduced pressure, and the residue is worked up with an aqueous acid or base wash, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or distillation.

Table 3: Representative Quantitative Data for Chemical Reduction

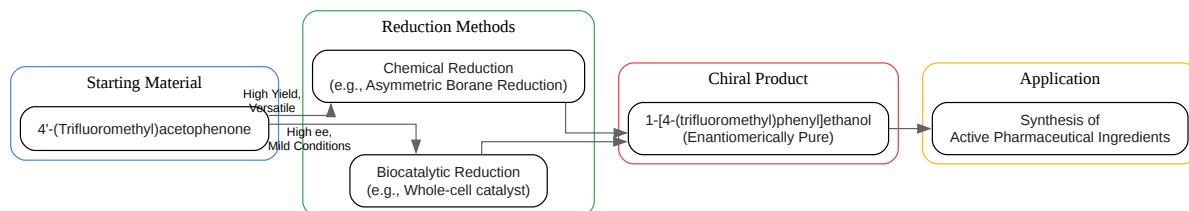
Parameter	Value
Substrate	4'-(Trifluoromethyl)acetophenone
Reducing Agent	Borane-dimethyl sulfide (BMS)
Catalyst	Chiral Oxazaborolidine
Product	(R)- or (S)-1-[4-(trifluoromethyl)phenyl]ethanol
Enantiomeric Excess (ee)	Typically 80-99%
Yield	85-95%

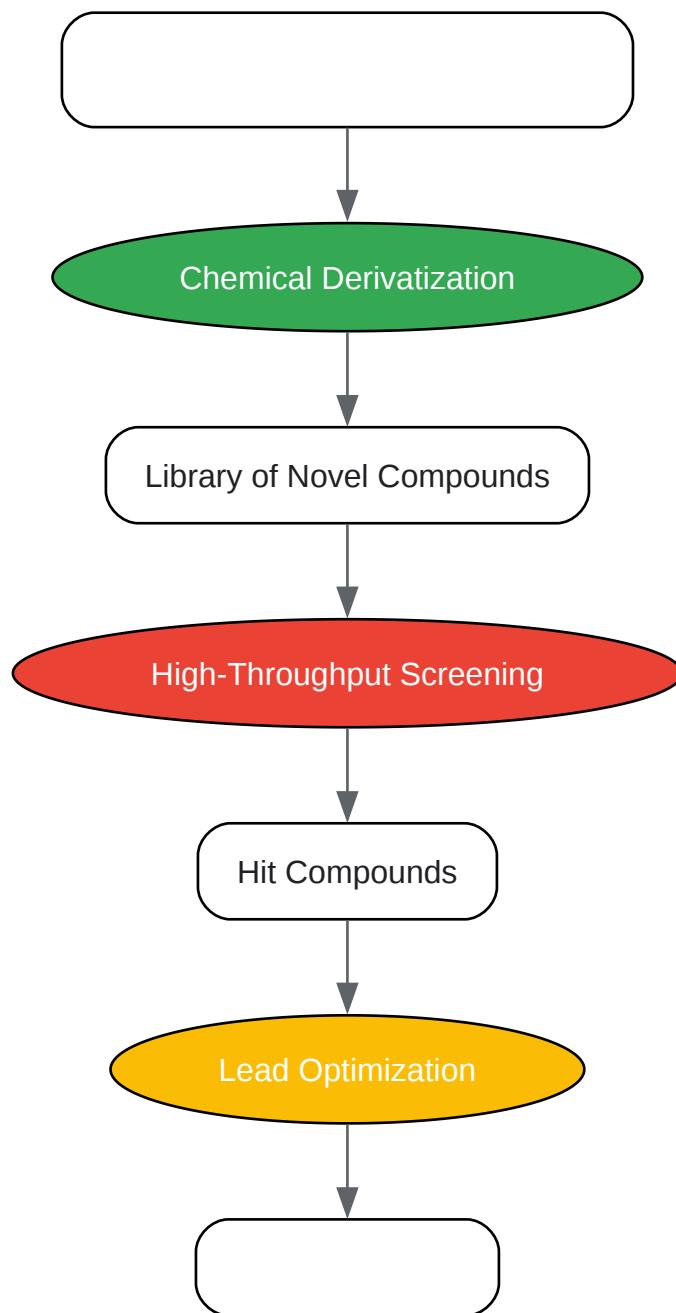
Applications in Drug Development

1-[4-(trifluoromethyl)phenyl]ethanol serves as a crucial chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The trifluoromethylphenyl moiety is a common feature in modern pharmaceuticals due to its ability to improve metabolic stability, binding affinity, and bioavailability. Derivatives of this compound have been investigated for a range of therapeutic areas. While specific signaling pathways directly modulated by **1-[4-(trifluoromethyl)phenyl]ethanol** itself are not extensively documented, its derivatives are designed to interact with specific biological targets.

Visualized Workflow and Pathways

The following diagrams illustrate the general synthesis workflow and a conceptual representation of its application in drug discovery.





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